Cas no 941983-16-0 (2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide)

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide is a specialized organic compound characterized by its pyridazinone and pyrrolidinyl substituents. This compound exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure contributes to its potential in bioactive applications, with the pyridazinone moiety potentially offering antiviral or antibacterial properties.
2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide structure
941983-16-0 structure
商品名:2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide
CAS番号:941983-16-0
MF:C22H22N4O2
メガワット:374.435684680939
CID:5502489

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-phenoxy-N-[4-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl]-
    • 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide
    • インチ: 1S/C22H22N4O2/c27-22(16-28-19-6-2-1-3-7-19)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h1-3,6-13H,4-5,14-16H2,(H,23,27)
    • InChIKey: QWHYWHXHZVPKKT-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NN=C(N3CCCC3)C=C2)C=C1)(=O)COC1=CC=CC=C1

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2724-0580-20mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2724-0580-1mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2724-0580-20μmol
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2724-0580-3mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2724-0580-5mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2724-0580-2mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2724-0580-10μmol
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2724-0580-10mg
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2724-0580-5μmol
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2724-0580-2μmol
2-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
941983-16-0 90%+
2μl
$57.0 2023-05-16

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide 関連文献

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamideに関する追加情報

Introduction to 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide (CAS No. 941983-16-0)

2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 941983-16-0, represents a promising candidate for further research and development due to its unique structural features and potential biological activities. The molecular structure of this compound incorporates several key functional groups, including a phenoxy moiety, an acetamide group, and a pyridazine ring substituted with a pyrrolidine moiety, which collectively contribute to its chemical diversity and reactivity.

The phenoxy group, characterized by its hydroxyl substituent attached to a benzene ring, is known for its role in various pharmaceutical applications. It often serves as a bioisostere for other aromatic rings, enhancing the solubility and metabolic stability of drug molecules. In contrast, the acetamide group introduces a polar amide bond, which can influence the compound's solubility and interactions with biological targets. The presence of a pyridazine ring further adds to the compound's complexity, as this heterocyclic structure is frequently found in biologically active compounds and has been implicated in various pharmacological effects.

The significance of 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide lies in its potential applications across multiple domains of medicinal chemistry. Recent studies have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. Pyridazines are known for their ability to modulate enzyme activity and interact with specific biological pathways, making them valuable scaffolds for drug discovery. The incorporation of a pyrrolidine moiety into the pyridazine ring enhances the compound's potential to interact with biological targets, thereby expanding its therapeutic spectrum.

In the realm of drug design, the structural features of this compound make it an attractive candidate for further exploration. The combination of the phenoxy, acetamide, and pyridazine groups creates a multifaceted molecular entity that can potentially exhibit diverse biological activities. For instance, such structures have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The precise arrangement of these functional groups allows for selective interactions with biological targets, which is crucial for developing drugs with high specificity and low toxicity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide with greater accuracy. Molecular docking studies have shown that this compound can bind effectively to various enzymes and receptors involved in critical biological processes. These studies suggest that it may have potential applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders. The ability to predict such interactions computationally has significantly accelerated the drug discovery process, allowing researchers to prioritize promising candidates for experimental validation.

The synthesis of this compound represents another area of interest within the pharmaceutical industry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex pyridazine core. These synthetic strategies are essential for producing large quantities of the compound for both research and commercial purposes. The development of efficient synthetic routes not only facilitates further investigation but also paves the way for scaling up production if clinical trials prove successful.

Evaluation of the pharmacokinetic properties of 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide is another critical aspect of its development as a potential therapeutic agent. Studies have focused on assessing its absorption, distribution, metabolism, excretion (ADME) profile to determine its suitability for clinical use. These assessments are essential for predicting how the compound will behave within the human body and identifying any potential side effects or interactions with other drugs. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been utilized to characterize its pharmacokinetic properties accurately.

The potential therapeutic applications of this compound are vast and span across multiple disease areas. In oncology research, pyridazine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Similarly, in inflammatory diseases, these compounds have been investigated for their ability to modulate inflammatory pathways by interacting with cytokines and chemokines. The unique structural features of 2-phenoxy-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}acetamide suggest that it may offer novel mechanisms of action compared to existing therapeutics.

The integration of machine learning algorithms into drug discovery has further enhanced the potential of compounds like this one. Predictive models based on large datasets can identify patterns that correlate structural features with biological activity, enabling researchers to design more effective molecules more quickly. These models can also help optimize synthetic routes by predicting reaction outcomes based on input parameters such as temperature, pressure, and catalysts used during synthesis.

The future prospects for 2-phenoxy-N-{4-6-(pyrrolidin-1-y l)pyridazin -3 - ylphen yl}acet amide are promising given its unique structural attributes and potential biological activities. Ongoing research aims to elucidate its mechanism(s) of action through both computational modeling and experimental validation using cell-based assays and animal models. These studies will provide critical insights into how this compound interacts with biological targets at both molecular and cellular levels.

In conclusion,2-phenoxy-N-{4 - 6 -(py rrolidin -1 - yl )py rid azin -3 - yl phen yl }acet am ide(CAS No .941983 -16 -0 ) represents an exciting opportunity within pharmaceutical chemistry due

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